1-Amino-2-chloro-4-pyrrolidin-1-ylanthracene-9,10-dione
Overview
Description
1-Amino-2-chloro-4-pyrrolidin-1-ylanthracene-9,10-dione is a complex organic compound featuring an anthracene core substituted with amino, chloro, and pyrrolidinyl groups
Preparation Methods
The synthesis of 1-amino-2-chloro-4-pyrrolidin-1-ylanthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Anthracene Core: The anthracene core is synthesized through a series of Friedel-Crafts acylation reactions.
Introduction of Substituents: The amino and chloro groups are introduced via nucleophilic substitution reactions. The pyrrolidinyl group is added through a cyclization reaction involving a suitable precursor.
Reaction Conditions: These reactions are typically carried out under controlled temperatures and in the presence of catalysts such as Lewis acids.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Amino-2-chloro-4-pyrrolidin-1-ylanthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-2-chloro-4-pyrrolidin-1-ylanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which 1-amino-2-chloro-4-pyrrolidin-1-ylanthracene-9,10-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Amino-2-chloro-4-pyrrolidin-1-ylanthracene-9,10-dione can be compared with other anthracene derivatives such as:
1-Amino-2-chloroanthracene-9,10-dione: Lacks the pyrrolidinyl group, resulting in different chemical and biological properties.
1-Amino-4-pyrrolidin-1-ylanthracene-9,10-dione:
2-Chloro-4-pyrrolidin-1-ylanthracene-9,10-dione: Lacks the amino group, leading to different interactions with biological targets.
The presence of the amino, chloro, and pyrrolidinyl groups in this compound makes it unique and versatile for various applications.
Properties
IUPAC Name |
1-amino-2-chloro-4-pyrrolidin-1-ylanthracene-9,10-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-12-9-13(21-7-3-4-8-21)14-15(16(12)20)18(23)11-6-2-1-5-10(11)17(14)22/h1-2,5-6,9H,3-4,7-8,20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OONQJOCJFNKBMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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